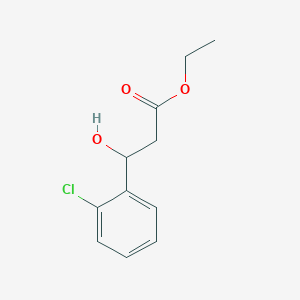

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 2-chlorophenyl substituent at the β-carbon of the propanoate backbone. The compound’s hydroxyl and ester groups make it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical precursor development. Key properties (e.g., optical rotation, stability) are inferred from studies on similar β-hydroxy esters, such as ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate and ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate, where absolute configurations were determined via Mosher’s ester derivatization .

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H13ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |

InChI Key |

QVFHOXCOCFJTHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carboxylic acid group.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed:

Oxidation: 3-(2-chlorophenyl)propanoic acid

Reduction: Ethyl 3-(2-phenyl)-3-hydroxypropanoate

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand the interaction of chlorophenyl compounds with biological systems.

Industry: It is used in the production of various chemical products, including fragrances and flavors.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Substituent Comparison in β-Hydroxypropanoate Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2-chlorophenyl group (ortho-substituted) in the target compound induces steric hindrance and electronic effects, altering reactivity compared to para-substituted analogs (e.g., 4-nitrophenyl). Ortho-substituted derivatives exhibit distinct mass spectral fragmentation pathways (e.g., Pathway 1 in Scheme 2 for ortho-Cl vs. meta/para substituents) .

- Hydroxy vs. Oxo Groups: The hydroxyl group in the target compound enables hydrogen bonding and chiral resolution, contrasting with the oxo group in ethyl 3-(2-chlorophenyl)-3-oxopropanoate, which is more reactive in nucleophilic additions .

Physical and Chemical Properties

- Optical Activity: this compound likely exhibits enantiomeric specificity, as seen in analogs like ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate, where optical rotation was used to confirm absolute configuration .

- Solubility and Stability: The ortho-chloro substituent reduces solubility in polar solvents compared to para-substituted derivatives (e.g., ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride, CAS 1375473-45-2) due to steric effects .

Spectral and Analytical Data

- Mass Spectrometry: Ortho-substituted β-hydroxypropanoates follow Pathway 1 fragmentation (loss of ethylene and CO), distinct from meta/para analogs, which undergo alternative cleavages .

- NMR and X-ray Crystallography: Limited data exist for the target compound, but analogs like ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1498207-35-4) show characteristic shifts for aromatic protons (δ 7.2–7.6 ppm) and hydroxyl groups (broad singlet at δ 5.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.